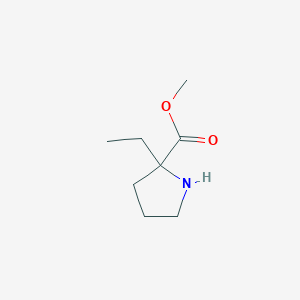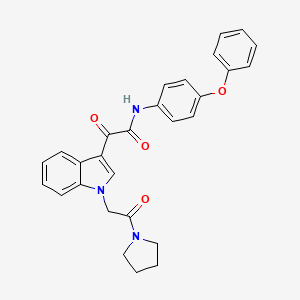
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their biological activities.
Synthesis Analysis
The synthesis of related N-substituted acetamides involves the introduction of various substituents at key positions on the molecule to modulate biological activity. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen (C1) was described, leading to the discovery of potent kappa-opioid agonists . This suggests that the synthesis of the compound would likely involve careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, has been analyzed using X-ray crystallography and theoretical quantum mechanical calculations . These studies reveal the importance of the conformation of the molecule, particularly the orientation of substituents and the planarity of the core structure, which can influence the compound's pharmacological properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their affinity for receptors, are crucial for their pharmacological effects. For instance, a series of N-substituted 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides were synthesized and tested for their affinity at the benzodiazepine receptor, with some showing promising anxiolytic activity . This indicates that the physical and chemical properties of the compound , such as receptor affinity, solubility, and stability, would be important factors in its pharmacological profile.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has been conducted on synthesizing related compounds, such as 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid and other derivatives. These processes involve various chemical reactions and are characterized by their yields and the confirmation of target compounds through IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).
Characterization and Evaluation as Antimicrobial Agents : Novel derivatives of similar compounds have been synthesized and evaluated for antimicrobial activities against pathogenic microorganisms. This includes the study of their physical and spectral data, as well as their biological activities, demonstrating the potential use of these compounds in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Effects on Learning and Memory : Certain related compounds have been studied for their effects on learning and memory facilitation in mice, indicating potential applications in neuropharmacology and cognitive enhancement (Li Ming-zhu, 2012).
Quantum Chemical Investigation
- Molecular Properties Analysis : DFT and quantum-chemical calculations have been used to investigate the molecular properties of similar compounds. These studies focus on understanding the electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied orbital (LUMO) energy (M. Bouklah et al., 2012).
Biological and Pharmacological Studies
Antibacterial and Antifungal Activities : Synthesis and characterization of related compounds have been conducted, showing promising results in antibacterial and antifungal activities. These studies contribute to understanding the potential of these compounds in treating microbial infections (N. Fuloria et al., 2009).
Tubulin Inhibitor Characterization : Research into the characterization of potent tubulin inhibitors similar to the target compound has been conducted, indicating potential applications in cancer treatment (Martin Knaack et al., 2001).
Transition Metal Complexes and Biological Studies
- Coordination Complexes Synthesis : Studies have synthesized and characterized transition metal complexes of similar compounds, assessing their antimicrobial and DNA binding capabilities. This research opens up possibilities for these compounds in medicinal chemistry and bioinorganic applications (R. Ibrahim et al., 2016).
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-26(30-16-6-7-17-30)19-31-18-24(23-10-4-5-11-25(23)31)27(33)28(34)29-20-12-14-22(15-13-20)35-21-8-2-1-3-9-21/h1-5,8-15,18H,6-7,16-17,19H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFRKTKSJGGVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)
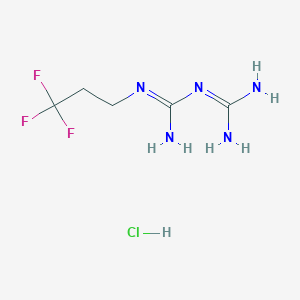
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

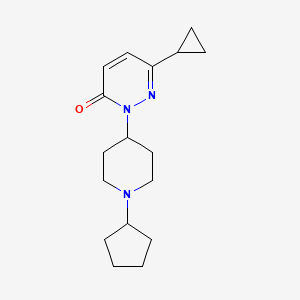
![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)
![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)
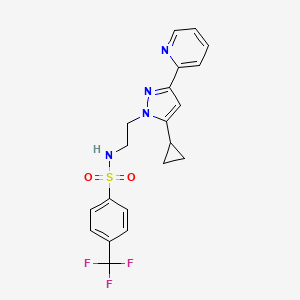

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)
![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)
